Nivolumab Nivolumab Nivolumab, also named Opdivo, is a monoclonal antibody used to treat advanced non-small cell lung cancer (NSCLC) by inhibiting a cellular pathway called programmed death-1(PD-1). Nivolumab binds to PD-1 which is on the surface of T cells, thereby blocking the immunosuppressive signaling pathway triggered by PD-1/PD-2 and restoring the antitumor function of T cells. Nivolumab binds to CHO cells expressing PD-1 with an EC50 of 1.66 nM, but does not bind to the parental CHO cell line. Nivolumab binds to PD-1 on activated T cells with an EC50 of 0.64 nM. Nivolumab also inhibits the interaction between PD-1 and its ligands, PD-L1 and PD-L2, with IC50 values of 2.52 and 2.59 nM, respectively. It is a type of immunotherapy and works as a checkpoint inhibitor, blocking a signal that prevents activation of T cells from attacking the cancer.
Brand Name: Vulcanchem
CAS No.: 946414-94-4
VCID: VC0001332
InChI:
SMILES:
Molecular Formula: C6362H9862N1712O1995S42
Molecular Weight: 143599.39 g·mol−1

Nivolumab

CAS No.: 946414-94-4

Cat. No.: VC0001332

Molecular Formula: C6362H9862N1712O1995S42

Molecular Weight: 143599.39 g·mol−1

* For research use only. Not for human or veterinary use.

Nivolumab - 946414-94-4

CAS No. 946414-94-4
Molecular Formula C6362H9862N1712O1995S42
Molecular Weight 143599.39 g·mol−1

Development and Molecular Structure

Nivolumab was genetically engineered by immunizing transgenic mice for human immunoglobulin loci with recombinant Chinese hamster ovary cells expressing human PD-1 and PD-1/human IgG1 Fc fusion protein . This innovative approach resulted in a highly specific antibody with remarkable clinical potential.

A critical feature of nivolumab's structure is a hinge region mutation (S228P) that reduces Fc exchange with serum IgG4 molecules, thereby improving stability and reducing therapeutic variability . The antibody binds to PD-1 with high affinity (KD=2.6 nmol/L by Scatchard analysis to polyclonally activated human T cells), ensuring potent blockade of the PD-1 pathway .

Mechanism of Action

Nivolumab functions through a precisely targeted immunological mechanism. Under normal conditions, the interaction between PD-1 receptors on T cells and their ligands (PD-L1 and PD-L2) on other cells serves as a crucial checkpoint that prevents autoimmunity by dampening T cell activity .

Cancer cells often exploit this pathway by upregulating PD-L1 expression, effectively creating an "immune shield" that protects them from T cell-mediated destruction. Nivolumab disrupts this immune evasion strategy by specifically binding to the PD-1 receptor, blocking its interactions with both PD-L1 and PD-L2 . This blockade removes the inhibitory signal that would otherwise suppress T cell function, thereby restoring and enhancing anti-tumor immune responses .

The restoration of immune surveillance has profound implications for cancer therapy, as it enables a more durable and adaptive response compared to conventional treatments that directly target cancer cells .

Pharmacokinetic Properties

Nivolumab demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. Early phase I studies revealed a mean half-life (t1/2) ranging from 17 to 24.8 days, allowing for convenient dosing schedules . This extended half-life is particularly advantageous for maintaining therapeutic levels with intermittent administration.

Interestingly, the pharmacodynamic effects of PD-1 receptor occupancy persist even longer than the measured half-life, with studies demonstrating receptor engagement for up to 85 days, indicating the biological durability of this high-affinity antibody .

More recent pharmacokinetic analyses support both weight-based (3 mg/kg) and flat-dose regimens. With the 480 mg every 4 weeks flat dosing schedule, serum concentrations rapidly approach steady state after the first month and remain stable throughout treatment . Comparative studies between weight-based and flat dosing have shown comparable efficacy and safety profiles across different body weight groups .

Clinical Applications

Nivolumab has received FDA approval for multiple cancer types, demonstrating its versatility as an anti-cancer agent . Its expanding list of indications includes:

Non-Small Cell Lung Cancer (NSCLC)

Nivolumab has shown significant efficacy in NSCLC, particularly in advanced or metastatic disease. It is approved for both squamous and non-squamous NSCLC that has progressed during or after platinum-based chemotherapy .

Melanoma

For advanced melanoma, nivolumab has demonstrated impressive results both as monotherapy and in combination with ipilimumab (an anti-CTLA-4 antibody). It is approved for unresectable or metastatic melanoma, and also as an adjuvant treatment for melanoma with lymph node involvement or metastatic disease following complete resection .

Renal Cell Carcinoma (RCC)

Nivolumab is approved for advanced renal cell carcinoma in patients who have received prior anti-angiogenic therapy. Additionally, the combination of nivolumab with ipilimumab has shown superior benefits compared to sunitinib in previously untreated advanced RCC .

Hodgkin Lymphoma

For classical Hodgkin lymphoma that has relapsed or progressed after autologous stem cell transplantation and brentuximab vedotin, nivolumab has shown remarkable response rates, providing a valuable option for these difficult-to-treat patients .

Additional Indications

Nivolumab's approval has expanded to include several other malignancies:

  • Colorectal cancer with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) profiles

  • Esophageal cancer

  • Gastric and gastroesophageal junction adenocarcinoma

  • Head and neck squamous cell carcinoma

  • Hepatocellular carcinoma

  • Urothelial carcinoma

Clinical Efficacy

The efficacy of nivolumab has been demonstrated across multiple clinical trials, with impressive response rates and survival benefits in various cancer types.

Efficacy in NSCLC

A meta-analysis of eight studies involving 400 advanced NSCLC patients treated with nivolumab monotherapy revealed significant clinical benefits:

Outcome MeasureRate (95% CI)
Objective Response Rate (ORR)21.3% (17.0%-26.4%)
Disease Control Rate (DCR)39.9% (26.5%-55.1%)
6-month PFS34.5% (27.6%-42.1%)
1-year PFS22.3% (17.8%-27.4%)
6-month OS63.6% (57.8%-68.9%)
1-year OS49.8% (38.5%-61.1%)

Subgroup analyses demonstrated variations in response rates based on histological subtypes and trial phases, with ORR in squamous cell carcinoma at 19.3% (95% CI: 14.8%-24.7%) compared to 26.2% (95% CI: 17.3%-37.6%) in non-squamous NSCLC .

Efficacy in Melanoma

The CheckMate 067 trial provided compelling evidence for nivolumab's efficacy in advanced melanoma. After a minimum follow-up of 60 months:

Treatment ArmMedian OS5-year OS Rate
Nivolumab36.9 months44%
Nivolumab + IpilimumabNot reached52%
Ipilimumab19.9 months26%

The hazard ratio for death with nivolumab versus ipilimumab was 0.63 (95% CI 0.52-0.76; p<0.001), clearly demonstrating superior efficacy .

Efficacy in Hodgkin's Lymphoma

In patients with relapsed or refractory Hodgkin's lymphoma, nivolumab has shown particularly impressive results. A phase I trial reported:

These remarkable response rates highlight nivolumab's exceptional activity in this disease setting .

Dosing Strategies and Administration

Nivolumab dosing has evolved from weight-based to fixed-dose regimens, offering greater convenience while maintaining efficacy and safety.

Dosing RegimenScheduleNotes
Weight-based3 mg/kg every 2 weeksOriginal FDA-approved dosing
Flat dose240 mg every 2 weeksComparable to 3 mg/kg
Extended flat dose480 mg every 4 weeksComparable exposure with less frequent administration

The 480 mg every 4 weeks regimen produces similar time-averaged concentration, approximately 16% lower trough concentration, and 45% higher peak concentration at steady state compared to weight-based dosing .

Clinical safety data from patients who transitioned from weight-based to flat dosing showed comparable incidence of treatment-related adverse events, supporting the interchangeability of these approaches .

Emerging Research and Future Directions

Nivolumab research continues to evolve, with numerous ongoing clinical trials exploring new indications, combination approaches, and biomarker-driven strategies.

Combination Therapies

The combination of nivolumab with other immunotherapeutic agents has shown particular promise. The pairing of nivolumab with ipilimumab has already demonstrated superior efficacy compared to either agent alone in melanoma and renal cell carcinoma .

Recent research is exploring dual checkpoint inhibition targeting both PD-1 and LAG-3 pathways. A study of neoadjuvant nivolumab with or without relatlimab (an anti-LAG-3 antibody) in resectable non-small cell lung cancer reported major pathological responses in 27% of patients receiving nivolumab alone and 30% receiving the combination .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator